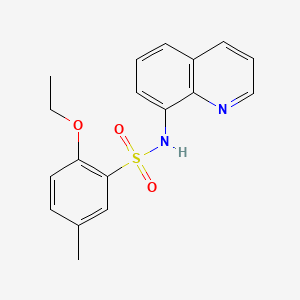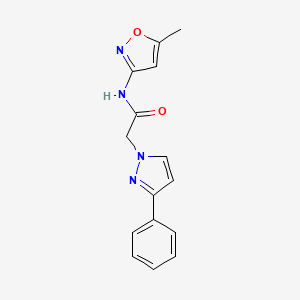![molecular formula C17H18N2O3S B15283414 1-[(6-ethoxy-2-naphthyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B15283414.png)
1-[(6-ethoxy-2-naphthyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(6-ethoxy-2-naphthyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is a compound with a molecular formula of C15H14N2O3S and a molecular weight of 302.348. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. Pyrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
The synthesis of 1-[(6-ethoxy-2-naphthyl)sulfonyl]-3,5-dimethyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 6-ethoxy-2-naphthylsulfonyl chloride with 3,5-dimethylpyrazole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
1-[(6-ethoxy-2-naphthyl)sulfonyl]-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonyl group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate yields a carboxylic acid derivative, while reduction with lithium aluminum hydride produces a sulfide .
Aplicaciones Científicas De Investigación
1-[(6-ethoxy-2-naphthyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for the design of new drugs with potential anti-inflammatory, analgesic, and anticancer activities.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: The compound is used in the development of new materials with unique properties, such as organic semiconductors and light-emitting diodes.
Agriculture: It is used in the synthesis of agrochemicals, including herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of 1-[(6-ethoxy-2-naphthyl)sulfonyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by blocking the active site or altering the enzyme’s conformation . This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The molecular pathways involved in these effects depend on the specific enzyme targets and the biological context .
Comparación Con Compuestos Similares
1-[(6-ethoxy-2-naphthyl)sulfonyl]-3,5-dimethyl-1H-pyrazole can be compared with other similar compounds, such as:
1-[(6-ethoxy-2-naphthyl)sulfonyl]-1H-pyrazole: This compound lacks the 3,5-dimethyl groups, which can affect its biological activity and chemical reactivity.
1-[(6-methoxy-2-naphthyl)sulfonyl]-3-methylpiperidine: This compound has a different heterocyclic core (piperidine) and a methoxy group instead of an ethoxy group, leading to different properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the ethoxy and sulfonyl groups, which contribute to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C17H18N2O3S |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
1-(6-ethoxynaphthalen-2-yl)sulfonyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C17H18N2O3S/c1-4-22-16-7-5-15-11-17(8-6-14(15)10-16)23(20,21)19-13(3)9-12(2)18-19/h5-11H,4H2,1-3H3 |
Clave InChI |
SYNIDMRMKMKHGP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3C(=CC(=N3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-chlorobenzyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B15283336.png)
![{2-[4-(2-Furoyl)-1-piperazinyl]-4-phenyl-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone](/img/structure/B15283346.png)
![2-[2-(dimethylamino)benzylidene]-1-benzofuran-3(2H)-one](/img/structure/B15283347.png)

![3-(1-Adamantyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283353.png)

![2-{[4-(4-Ethylphenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl methyl ether](/img/structure/B15283361.png)
![N-(5-chloro-2-pyridinyl)-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B15283368.png)
![6-(2-Furyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283374.png)
![N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B15283383.png)
![3-[(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)amino]butanoic acid](/img/structure/B15283397.png)
![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-2-methylmorpholine](/img/structure/B15283398.png)
![2-(4-ethylphenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B15283408.png)
